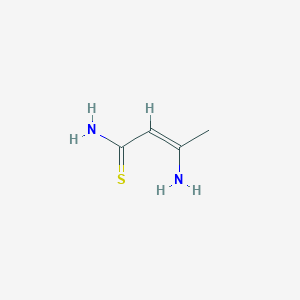
1,3-diethyl 2-(pyrimidin-5-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-diethyl 2-(pyrimidin-5-yl)propanedioate, also known as 2-(pyrimidin-5-yl)propanedioic acid diethyl ester, is an organic compound belonging to the pyrimidine family of molecules. It is a white crystalline solid that is insoluble in water, but soluble in many organic solvents. It has a melting point of 77-79°C, and a boiling point of 135-137°C. 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate has been studied for its potential applications in various fields, including synthesis, drug design, and biochemistry.
科学研究应用
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has been studied for its potential applications in various fields. For example, it has been used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of HIV-1 reverse transcriptase. It has also been used as a model compound for the study of the structure and reactivity of pyrimidine derivatives. Furthermore, it has been studied for its potential applications in drug design and medicinal chemistry.
作用机制
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate is believed to act as an inhibitor of HIV-1 reverse transcriptase. It is thought to bind to the active site of the enzyme, blocking the enzyme's ability to catalyze the conversion of viral RNA into DNA. This inhibition of the enzyme's activity results in the inhibition of HIV-1 replication.
Biochemical and Physiological Effects
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has been studied for its potential effects on biochemical and physiological processes. For example, it has been shown to inhibit the activity of HIV-1 reverse transcriptase, as well as other enzymes involved in the replication of the virus. Furthermore, it has been shown to have antioxidant activity, and to have the potential to modulate the activity of certain proteins involved in cell signaling pathways.
实验室实验的优点和局限性
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in high purity. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is not soluble in water, and must be dissolved in organic solvents. Additionally, it is not particularly soluble in many of the commonly used buffers and reagents.
未来方向
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has potential applications in drug design and medicinal chemistry, and its use in these fields should be further explored. Additionally, its potential effects on biochemical and physiological processes should be studied in greater detail. Finally, the potential to use 1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate as a starting material for the synthesis of other biologically active compounds should be investigated.
合成方法
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate can be synthesized using a two-step procedure. In the first step, 1,3-diethyl 2-(pyrimidin-5-yl)propanedioateamino-5-methylpyrimidine is reacted with ethyl chloroformate to form an ethyl ester. In the second step, this ethyl ester is reacted with diethyl carbonate to form the desired product. This two-step synthesis method is simple and efficient, and has become the standard method for the production of 1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate involves the reaction of ethyl acetoacetate with 2-chloro-5-methylpyrimidine followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl acetoacetate", "2-chloro-5-methylpyrimidine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-chloro-5-methylpyrimidine in ethanol with the presence of sodium ethoxide as a catalyst.", "Step 2: The resulting product is hydrolyzed with aqueous sodium hydroxide to form the corresponding acid.", "Step 3: The acid is then decarboxylated with hydrochloric acid to yield the final product, 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate." ] } | |
CAS 编号 |
1486307-09-8 |
产品名称 |
1,3-diethyl 2-(pyrimidin-5-yl)propanedioate |
分子式 |
C11H14N2O4 |
分子量 |
238.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



